Cas no 107335-49-9 (3-Aminopyridine-5-boronic acid, pinacol ester)
3-Aminopyridine-5-boronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 3-Aminopyridine-5-boronic acid, pinacol ester
- 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-3-AMINE
- 3-Aminopyridine-5-boronic acid, picol ester
- 5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-3-aMinopyridine
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- MDL: MFCD09260489
- Inchi: 1S/C11H19BN2O3/c1-10(2,15)11(3,4)17-12(16)8-5-9(13)7-14-6-8/h5-7,15-16H,13H2,1-4H3
- InChI Key: WMWKJBOJMLXLAC-UHFFFAOYSA-N
- SMILES: C1=NC=C(B(O)OC(C(C)(C)O)(C)C)C=C1N
3-Aminopyridine-5-boronic acid, pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D625216-5g |
3-Aminopyridine-5-boronic acid, pinacol ester |
107335-49-9 | 97% | 5g |
$2000 | 2024-05-24 | |
| A2B Chem LLC | AE09405-1g |
3-Aminopyridine-5-boronic acid, pinacol ester |
107335-49-9 | > 95% | 1g |
$424.00 | 2024-04-20 | |
| A2B Chem LLC | AE09405-5g |
3-Aminopyridine-5-boronic acid, pinacol ester |
107335-49-9 | > 95% | 5g |
$1090.00 | 2024-04-20 | |
| A2B Chem LLC | AE09405-25g |
3-Aminopyridine-5-boronic acid, pinacol ester |
107335-49-9 | > 95% | 25g |
$3090.00 | 2024-04-20 | |
| A2B Chem LLC | AE09405-100g |
3-Aminopyridine-5-boronic acid, pinacol ester |
107335-49-9 | > 95% | 100g |
$5090.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D625216-5g |
3-Aminopyridine-5-boronic acid, pinacol ester |
107335-49-9 | 97% | 5g |
$2000 | 2025-02-19 | |
| eNovation Chemicals LLC | D625216-5g |
3-Aminopyridine-5-boronic acid, pinacol ester |
107335-49-9 | 97% | 5g |
$2000 | 2025-02-20 |
3-Aminopyridine-5-boronic acid, pinacol ester Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 3-Aminopyridine-5-boronic acid, pinacol ester
Recent Advances in the Application of 3-Aminopyridine-5-boronic acid, pinacol ester (CAS: 107335-49-9) in Chemical Biology and Drug Discovery
3-Aminopyridine-5-boronic acid, pinacol ester (CAS: 107335-49-9) is a boronic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and drug discovery. This compound, characterized by its unique aminopyridine and boronic ester functionalities, serves as a critical building block in the synthesis of bioactive molecules and as a key intermediate in the development of boron-containing therapeutics. Recent studies have highlighted its potential in targeted drug delivery, enzyme inhibition, and as a probe for studying biological systems.
One of the most notable applications of 3-Aminopyridine-5-boronic acid, pinacol ester is its role in the development of proteasome inhibitors. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound exhibit potent inhibitory activity against the 20S proteasome, a key player in protein degradation pathways. The study revealed that the boronic ester moiety facilitates the formation of reversible covalent bonds with the proteasome's active site, leading to enhanced selectivity and reduced off-target effects. These findings open new avenues for the treatment of cancers and neurodegenerative diseases where proteasome dysfunction is implicated.
In addition to its therapeutic potential, 3-Aminopyridine-5-boronic acid, pinacol ester has been employed as a versatile tool in chemical biology. A recent study in ACS Chemical Biology (2024) utilized this compound as a molecular probe to investigate the role of boron in cellular signaling pathways. The researchers developed a fluorescently labeled derivative to track its intracellular distribution and interaction with biomolecules. Their results indicated that the compound preferentially localizes to the endoplasmic reticulum, suggesting its potential utility in studying ER stress-related pathologies.
The synthetic accessibility of 3-Aminopyridine-5-boronic acid, pinacol ester has also been a focus of recent research. A paper in Organic Letters (2023) described a novel, high-yield synthesis route that improves the scalability and purity of the compound. The authors employed a palladium-catalyzed cross-coupling strategy, which significantly reduced the formation of byproducts and enhanced the overall efficiency of the synthesis. This advancement is particularly important for industrial-scale production and further pharmacological evaluation.
Looking forward, the unique properties of 3-Aminopyridine-5-boronic acid, pinacol ester position it as a promising candidate for the development of next-generation therapeutics. Ongoing clinical trials are evaluating its derivatives as potential treatments for various malignancies, with preliminary results showing encouraging safety profiles and antitumor activity. Furthermore, its application in diagnostic imaging and as a component of smart drug delivery systems represents an exciting frontier in biomedical research.
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